

physical properties of 3-Ethynyltetrahydrofuran (boiling point, solubility)

Author: BenchChem Technical Support Team. Date: January 2026

Compound of Interest

Compound Name: 3-Ethynyltetrahydrofuran

Cat. No.: B1322530

[Get Quote](#)

Technical Guide: Physicochemical Properties of 3-Ethynyltetrahydrofuran

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Ethynyltetrahydrofuran is a heterocyclic organic compound of interest in synthetic chemistry and drug discovery due to its reactive ethynyl group and tetrahydrofuran core, a common scaffold in biologically active molecules. This document provides a technical overview of the known physical properties of **3-Ethynyltetrahydrofuran**, specifically its boiling point and solubility. Due to the limited availability of direct experimental data for this specific compound in public literature, this guide also presents a plausible synthetic route and discusses the expected properties based on related chemical structures.

Physical Properties of 3-Ethynyltetrahydrofuran

Direct experimental data for the boiling point and solubility of **3-Ethynyltetrahydrofuran** are not readily available in publicly accessible chemical databases and literature. As a likely non-commercial and specialized chemical intermediate, its properties are often documented in the context of its synthesis within specific research articles or patents.

Based on the structure of the molecule, a terminal alkyne appended to a tetrahydrofuran ring, its general physical characteristics can be inferred. It is expected to be a liquid at room

temperature with a boiling point higher than that of tetrahydrofuran (THF) itself (66 °C) due to its larger molecular weight.

Solubility Profile (Predicted):

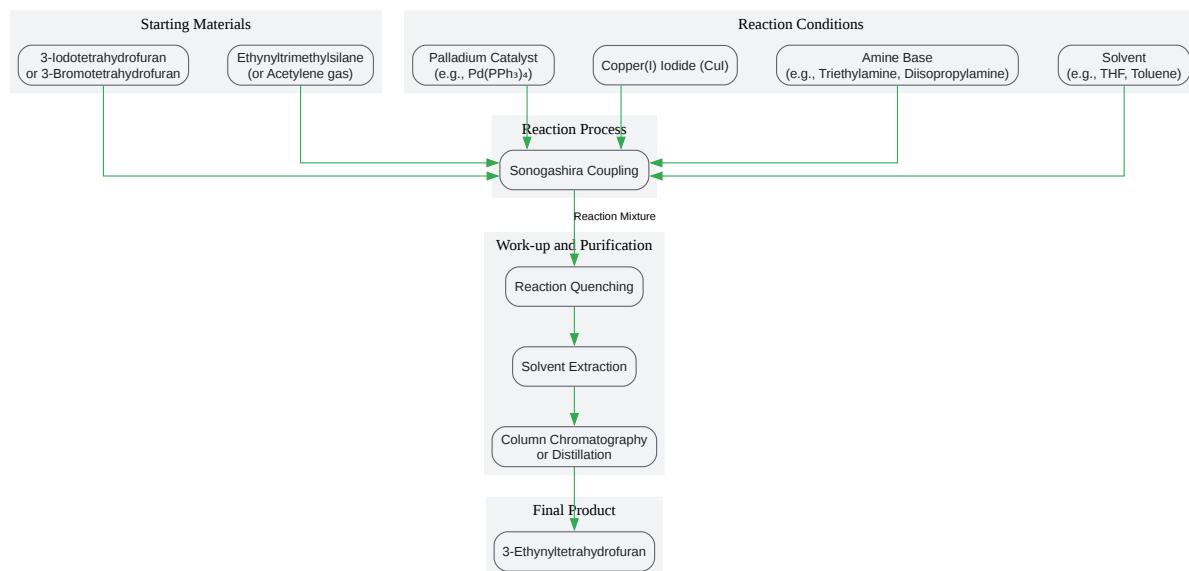
The solubility of **3-Ethynyltetrahydrofuran** is predicted to be as follows:

- Water: Sparingly soluble. The polar ether group of the tetrahydrofuran ring may impart some water solubility, but the hydrophobic hydrocarbon backbone and the ethynyl group will limit this.
- Organic Solvents: Good solubility in a wide range of common organic solvents is expected, including:
 - Ethers (e.g., diethyl ether, tetrahydrofuran)
 - Halogenated solvents (e.g., dichloromethane, chloroform)
 - Aromatic hydrocarbons (e.g., toluene, benzene)
 - Polar aprotic solvents (e.g., acetone, ethyl acetate)

This predicted solubility is based on the principle of "like dissolves like," where the molecule's combination of a polar ether and a nonpolar hydrocarbon character suggests miscibility with solvents of similar characteristics.

Data on Related Compounds

To provide a comparative context, the physical properties of the parent compound, tetrahydrofuran, and a closely related saturated analogue, 3-methyltetrahydrofuran, are presented in the table below.


Compound	Molecular Formula	Molecular Weight (g/mol)	Boiling Point (°C)	Solubility in Water
Tetrahydrofuran	C ₄ H ₈ O	72.11	66	Miscible
3-Methyltetrahydrofuran	C ₅ H ₁₀ O	86.13	~80	Soluble
3-Ethynyltetrahydrofuran (Predicted)	C ₆ H ₈ O	96.13	> 66	Sparingly Soluble

Proposed Synthetic Pathway and Experimental Protocol

A plausible and efficient method for the synthesis of **3-Ethynyltetrahydrofuran** is the Sonogashira coupling reaction. This well-established cross-coupling reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, and can be adapted for alkyl halides.

The proposed reaction would involve the coupling of a 3-halotetrahydrofuran (e.g., 3-iodotetrahydrofuran or 3-bromotetrahydrofuran) with a protected or terminal acetylene source in the presence of a palladium catalyst, a copper(I) co-catalyst, and a suitable base.

Logical Workflow for the Synthesis of 3-Ethynyltetrahydrofuran

[Click to download full resolution via product page](#)

Caption: Synthetic workflow for **3-Ethynyltetrahydrofuran** via Sonogashira coupling.

Detailed Experimental Protocol (Hypothetical)

The following is a generalized, hypothetical protocol for the synthesis of **3-Ethynyltetrahydrofuran** based on standard Sonogashira coupling procedures. This protocol should be adapted and optimized based on laboratory safety standards and specific experimental findings.

- Reaction Setup:
 - To a dry, two-necked round-bottom flask equipped with a magnetic stirrer, a condenser, and a nitrogen inlet, add the palladium catalyst (e.g., tetrakis(triphenylphosphine)palladium(0), 2-5 mol%) and copper(I) iodide (1-3 mol%).
 - Evacuate the flask and backfill with an inert gas (e.g., nitrogen or argon).
 - Add a suitable anhydrous solvent (e.g., tetrahydrofuran or toluene) via syringe.
- Addition of Reagents:
 - Add the amine base (e.g., triethylamine, 2-3 equivalents).
 - Add 3-iodotetrahydrofuran (1 equivalent).
 - If using a protected acetylene like ethynyltrimethylsilane, add it to the reaction mixture (1.2-1.5 equivalents). If using acetylene gas, it can be bubbled through the solution.
- Reaction Conditions:
 - Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
- Work-up:
 - Once the reaction is complete, cool the mixture to room temperature.
 - Quench the reaction by adding a saturated aqueous solution of ammonium chloride.
 - Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

- Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
- Filter the drying agent and concentrate the solvent under reduced pressure.
- Purification:
 - Purify the crude product by flash column chromatography on silica gel or by distillation under reduced pressure to obtain pure **3-Ethynyltetrahydrofuran**.

Conclusion

While specific, experimentally verified data on the physical properties of **3-Ethynyltetrahydrofuran** are not readily available in the public domain, its chemical structure allows for reasonable predictions of its boiling point and solubility. It is anticipated to be a liquid with a boiling point higher than that of THF and to be soluble in a wide array of organic solvents. The Sonogashira coupling reaction provides a robust and logical synthetic route to this compound, and the provided hypothetical protocol offers a starting point for its laboratory preparation. Further research is needed to experimentally determine and document the precise physicochemical properties of this compound.

- To cite this document: BenchChem. [physical properties of 3-Ethynyltetrahydrofuran (boiling point, solubility)]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1322530#physical-properties-of-3-ethynyltetrahydrofuran-boiling-point-solubility>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com